molecular formula C15H17F3N2O B5790690 CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B5790690
M. Wt: 298.30 g/mol
InChI Key: NCCKEOFKBPWXPK-UHFFFAOYSA-N
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Description

CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a synthetic organic compound with the molecular formula C15H17F3N2O It is characterized by the presence of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Introduction of the Trifluoromethyl-Substituted Phenyl Ring: This step can be achieved through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene is acylated using an appropriate acyl chloride.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a dihaloalkane.

    Coupling of the Fragments: The final step involves coupling the cyclopropyl group, the trifluoromethyl-substituted phenyl ring, and the piperazine moiety through a condensation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with fewer double bonds or functional groups

    Substitution: Substituted piperazine derivatives

Scientific Research Applications

CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • CYCLOPROPYL{4-[3-(FLUORO)PHENYL]PIPERAZINO}METHANONE
  • CYCLOPROPYL{4-[3-(CHLORO)PHENYL]PIPERAZINO}METHANONE
  • CYCLOPROPYL{4-[3-(METHYL)PHENYL]PIPERAZINO}METHANONE

Uniqueness

CYCLOPROPYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

cyclopropyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)12-2-1-3-13(10-12)19-6-8-20(9-7-19)14(21)11-4-5-11/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCKEOFKBPWXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 40 ml of dichloromethane, are dissolved 2.3 g (0.01 mole) of 1-(3-trifluoromethylphenyl)piperazine and 1.0 g (0.01 mole) of triethylamine. To the resulting solution, while being cooled and stirred, is added dropwise a solution of 1.05 g (0.01 mole) of cyclopropanecarbonyl chloride in 10 ml of dichloromethane. The mixture is allowed to react at room temperature for 3 hours. The reaction mixture is washed successively with water, dilute hydrochloric acid and water, then dried over anhydrous sodium sulfate, and removed of the solvent by distillation to obtain oily 1-(cyclopropanecarbonyl)-4-(3-trifluoromethylphenyl)piperazine.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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